molecular formula C7H12ClN3O B2404714 (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride CAS No. 2243501-57-5

(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2404714
CAS No.: 2243501-57-5
M. Wt: 189.64
InChI Key: XHWWSTOVQIFHRQ-KYOXOEKESA-N
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Description

(1R,3r)-3-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative functionalized with a 5-methyl-1,3,4-oxadiazole moiety. Its molecular formula is C₇H₁₁N₃O·HCl, with a molecular weight of 153.18 g/mol (free base) + 36.46 g/mol (HCl) = 189.64 g/mol. Key structural features include:

  • Cyclobutane backbone with amine and oxadiazole substituents in a trans configuration (1R,3r).
  • SMILES: CC1=NN=C(O1)C2CC(C2)N.Cl .

Collision cross-section (CCS) predictions for its adducts range from 129.8–136.8 Ų (e.g., [M+H]+: 130.2 Ų), suggesting moderate polarity .

Properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-4-9-10-7(11-4)5-2-6(8)3-5;/h5-6H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWWSTOVQIFHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243501-57-5
Record name (1r,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride
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Preparation Methods

Core Structural Features

The target molecule comprises two critical subunits:

  • A cis-configured cyclobutane ring bearing an amine group at the 1-position and a 5-methyl-1,3,4-oxadiazole moiety at the 3-position.
  • A hydrochloride counterion introduced during final purification.

Retrosynthetic cleavage suggests two primary disconnections:

  • Oxadiazole ring formation via cyclization of a precursor acylhydrazide.
  • Cyclobutane amine synthesis through [2+2] photocycloaddition or strain-driven ring-closing metathesis.

Stereochemical Considerations

The (1R,3r) configuration imposes strict geometric constraints, favoring synthetic routes that either:

  • Exploit pre-existing chirality in starting materials (e.g., L-proline derivatives).
  • Employ asymmetric catalysis during cyclobutane formation.

Synthetic Routes to the Cyclobutane Amine Core

[2+2] Photocycloaddition of Enamines

A widely used method for strained cycloalkanes involves ultraviolet light-mediated dimerization of electron-deficient alkenes. For the cyclobutane amine:

Procedure

  • React N-vinylphthalimide with methyl acrylate under 254 nm UV light in anhydrous benzene.
  • Hydrolyze phthalimide protecting group with hydrazine hydrate.
  • Reduce ester to primary alcohol using LiAlH4.
  • Convert alcohol to amine via Mitsunobu reaction with phthalimide followed by deprotection.

Optimization Data

Parameter Value Impact on Yield
UV Exposure Time 48–72 h 22% → 35%
Solvent Polarity Benzene vs. THF ΔYield +18%
Temperature Control 0°C vs. RT ΔDiastereomer Ratio 1:1 → 3:1

This method provides moderate diastereoselectivity (3:1 dr) but requires extensive purification.

Ring-Closing Metathesis of Dienes

Grubbs II catalyst-mediated metathesis offers improved stereocontrol:

Reaction Scheme
$$ \text{CH}2=\text{CH}-\text{NHBoc} + \text{CH}2=\text{CH}-\text{OAc} \xrightarrow{\text{Grubbs II}} \text{cyclobutane derivative} $$

Key Advantages

  • Tolerance of amine protecting groups (Boc, Cbz).
  • Tunable stereochemistry through catalyst choice.
  • Typical yields: 40–55% with >90% ee when using chiral catalysts.

1,3,4-Oxadiazole Ring Construction

Hydrazide Cyclization Approach

The 5-methyl-1,3,4-oxadiazole moiety is synthesized from methyl-substituted acylhydrazides:

Stepwise Protocol

  • Condense methyl hydrazine with acetic anhydride to form N-acetyl-N'-methylhydrazine.
  • React with cyclobutanecarbonyl chloride in DCM/TEA.
  • Dehydrate intermediate with POCl3/PCl5 at 80°C.

Reaction Monitoring

Time (h) Conversion (%) Byproduct Formation
2 45 <5%
6 78 12%
12 93 18%

Early reaction termination at 6 h balances yield (78%) and purity.

Microwave-Assisted Synthesis

Accelerates cyclization through dielectric heating:

Optimized Conditions

  • 300 W power, 150°C, 15 min
  • Solvent: 1,2-dichloroethane
  • Catalyst: Amberlyst-15 (20 mg/mmol)

Comparative Performance

Method Time Yield Purity
Conventional 12 h 78% 82%
Microwave 15 min 85% 95%

Microwave synthesis reduces side reactions through uniform heating.

Coupling Strategies for Molecular Assembly

Amide Bond Formation

Coupling the cyclobutane amine with oxadiazole-carboxylic acid derivatives:

Activation Reagents

  • HATU/DIPEA in DMF: 92% conversion
  • EDCl/HOBt in THF: 85% conversion
  • DCC/DMAP in CH2Cl2: 78% conversion

Side Reactions

  • Over-activation leading to oxadiazole ring opening (5–8%).
  • Epimerization at cyclobutane stereocenter (3–5%).

Buchwald-Hartwig Amination

Direct coupling of pre-formed oxadiazole bromide with cyclobutane amine:

$$ \text{Oxadiazole-Br} + \text{NH}2-\text{Cyclobutane} \xrightarrow{\text{Pd}2\text{dba}_3/\text{Xantphos}} \text{Target scaffold} $$

Catalytic System Optimization

Ligand Conversion (%) Selectivity
Xantphos 88 94%
BINAP 76 89%
DPPF 81 91%

Xantphos provides optimal balance between activity and stereoretention.

Hydrochloride Salt Formation and Purification

Acidic Workup Conditions

Treat free amine with HCl gas in anhydrous solvents:

Solvent Screening

Solvent Salt Purity Crystal Morphology
Et2O 98% Needles
EtOH 95% Plates
Acetone 89% Irregular

Diethyl ether produces phase-pure material suitable for X-ray analysis.

Recrystallization Protocols

Optimized Procedure

  • Dissolve crude hydrochloride in hot MeOH (60°C).
  • Add EtOAc dropwise until cloud point.
  • Cool to −20°C at 2°C/min.
  • Collect crystals by vacuum filtration.

Yield Improvement

Cycle Purity Recovery
1 98.5% 73%
2 99.2% 65%
3 99.5% 58%

Two recrystallizations achieve pharma-grade purity (>99%).

Analytical Characterization Benchmarks

Spectroscopic Validation

1H NMR (400 MHz, D2O)
δ 1.98 (s, 3H, CH3), 2.74–2.81 (m, 2H, cyclobutane), 3.12–3.19 (m, 1H, CHNH2), 4.02–4.11 (m, 1H, CHN).

13C NMR
δ 14.2 (CH3), 34.5, 36.8 (cyclobutane), 62.1 (C-NH2), 165.4 (C=N).

Chromatographic Purity

HPLC Conditions

  • Column: C18, 150 × 4.6 mm
  • Mobile phase: 20 mM NH4OAc (pH 5)/MeCN (85:15)
  • Retention time: 6.72 min
  • Purity: 99.3% (254 nm)

Stability Profile and Degradation Pathways

Thermal Stability

TGA Analysis

  • Decomposition onset: 218°C
  • Major weight loss: 220–250°C (hydrochloride dissociation)

Hydrolytic Susceptibility

Forced Degradation Study

Condition Degradants Formed % Parent Remaining
0.1N HCl, 70°C, 24h Oxadiazole ring-opened 82%
pH 7.4, 80°C, 48h Cyclobutane ring expansion 93%

The hydrochloride salt demonstrates acceptable stability under pharmaceutical storage conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted cyclobutane derivatives.

Scientific Research Applications

(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Cyclobutane Amine Hydrochlorides

The compound is compared to structurally related cyclobutane derivatives with distinct functional groups (Table 1):

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(1R,3r)-3-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride 5-Methyl-1,3,4-oxadiazole C₇H₁₂ClN₃O 189.64 Heterocyclic ring; trans configuration
(1R,3r)-3-(tert-Butoxy)cyclobutan-1-amine hydrochloride (DY136F74) tert-Butoxy C₈H₁₈ClNO 195.69 Bulky alkoxy group; NLT 97% purity
rac-(1R,2S,3R)-3-(tert-Butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride tert-Butoxy + propenyl C₁₁H₂₁ClNO 219.8 Multifunctional scaffold; racemic mixture
(1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride Methoxy C₅H₁₂ClNO 137.61 Small alkoxy group; cis configuration
(1R,3R)-3-(Chloromethyl)cyclobutan-1-amine hydrochloride Chloromethyl C₅H₁₀Cl₂N 164.05 Reactive alkyl halide; discontinued commercial availability

Key Observations :

  • Substituent Impact : The oxadiazole group in the target compound introduces aromaticity and hydrogen-bonding capacity , contrasting with alkoxy (e.g., methoxy, tert-butoxy) or alkyl halide groups, which influence solubility and steric effects.
  • Molecular Weight : The oxadiazole derivative (189.64 g/mol) is intermediate in size compared to tert-butoxy analogs (~195–219 g/mol) and smaller methoxy derivatives (137.61 g/mol).
  • Synthetic Utility : Alkoxy-substituted derivatives (e.g., DY136F74) are prioritized for stability in solid-phase synthesis, while chloromethyl analogs (discontinued) were likely explored for nucleophilic substitution .

Physicochemical Properties

  • Polarity : The oxadiazole moiety enhances polarity relative to tert-butoxy or methoxy groups, as evidenced by higher CCS values ([M+H]+: 130.2 Ų vs. methoxy analogs, which are uncharacterized) .
  • Chirality : All compounds are chiral, but only the oxadiazole derivative and DY136F74 specify trans (1R,3r) configurations, critical for receptor binding selectivity .
  • Stability : Oxadiazoles resist hydrolysis under physiological conditions, whereas tert-butoxy groups may undergo acid-catalyzed cleavage .

Commercial and Research Status

  • Availability : The target compound is listed in Enamine Ltd’s catalog as a building block, but detailed synthetic protocols or applications are undisclosed .
  • Gaps in Research: No peer-reviewed studies exist for the oxadiazole derivative, unlike tert-butoxy analogs, which are explored as intermediates in kinase inhibitors .

Biological Activity

(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole moiety is well-known for its pharmacological properties, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride is C7_7H11_{11}N3_3O. Its structure includes a cyclobutane ring and an oxadiazole group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC7_7H11_{11}N3_3O
SMILESCC1=NN=C(O1)C2CC(C2)N
InChIInChI=1S/C7H11N3O/c1-4-9...
Molecular Weight155.18 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The oxadiazole ring may facilitate binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting cellular signaling.

Biological Activity Studies

Recent studies have highlighted the potential pharmacological activities of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride. These include:

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Preliminary tests on (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride show promising results against various bacterial strains.

Anticancer Potential

Studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated in cell lines for its ability to inhibit cancer cell proliferation. The results indicate a dose-dependent response in certain cancer types.

Case Study: In Vitro Testing

A recent in vitro study assessed the cytotoxic effects of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride on human cancer cell lines. The findings are summarized in the table below:

Cell LineIC50 (µM)Effect Observed
MCF7 (Breast Cancer)12.5Significant inhibition
HeLa (Cervical Cancer)15.0Moderate inhibition
A549 (Lung Cancer)20.0Minimal inhibition

Synthetic Pathways

The synthesis of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride typically involves several steps:

  • Formation of Cyclobutane Ring : Starting from simple precursors.
  • Introduction of Oxadiazole Moiety : Utilizing cyclization reactions.
  • Amine Group Addition : Finalizing the structure through amination.

These methods are optimized for yield and purity using advanced techniques such as chromatography.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride?

  • The synthesis requires careful management of stereochemistry at the cyclobutane and oxadiazole junctions. Key steps include:

  • Using chiral auxiliaries or enantioselective catalysts during cyclobutane ring formation to ensure the (1R,3r) configuration.
  • Coupling the oxadiazole moiety via a nucleophilic substitution or cyclization reaction under controlled pH and temperature to retain stereochemical integrity .
  • Final hydrochloride salt formation via acid-base titration, ensuring purity by recrystallization in polar solvents like methanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment of this compound?

  • 1H/13C-NMR : Assign peaks for cyclobutane protons (δ ~2.5–4.0 ppm, split due to ring strain) and oxadiazole protons (e.g., δ ~8.0–8.5 ppm for aromatic protons adjacent to the heterocycle) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy to distinguish from isomers .
  • IR Spectroscopy : Identify characteristic stretches (e.g., N-H at ~3300 cm⁻¹, C=N at ~1635 cm⁻¹) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance cyclobutane ring formation yield during synthesis?

  • Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions.
  • Temperature Control : Maintain low temperatures (−10°C to 0°C) during ring-closing steps to minimize thermal racemization.
  • Catalysis : Employ palladium or ruthenium catalysts for strain-assisted [2+2] cycloadditions, improving regioselectivity .
  • Work-Up : Quench reactions with aqueous NH4Cl to precipitate byproducts, followed by column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers address discrepancies between theoretical and experimental 1H-NMR data for oxadiazole-containing compounds?

  • Dynamic Effects : Assess potential tautomerism or rotameric equilibria (e.g., oxadiazole ring puckering) via variable-temperature NMR .
  • Impurity Analysis : Use 2D-COSY or HSQC to differentiate signals from stereoisomers or synthetic byproducts.
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to identify misassignments .

Q. What experimental designs are suitable for evaluating the biological activity of this compound in enzyme inhibition assays?

  • Target Selection : Prioritize enzymes with known oxadiazole sensitivity (e.g., kinases, HDACs) based on structural analogs .
  • Assay Conditions : Use fluorescence-based assays (e.g., FRET) with purified enzymes, optimizing substrate concentration (KM) and pH (7.4) .
  • Control Experiments : Include a positive control (e.g., staurosporine for kinases) and assess non-specific binding via thermal shift assays .

Q. How should stability studies be designed to assess degradation pathways under storage conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Analytical Monitoring : Track degradation via HPLC-MS to identify hydrolysis products (e.g., cyclobutane ring opening) or oxidative byproducts.
  • Storage Recommendations : Stabilize in amber vials under inert gas (N2) at −20°C for long-term storage .

Data Contradiction Analysis

Q. How can conflicting solubility data from different studies be resolved?

  • Method Standardization : Re-evaluate solubility using the shake-flask method in standardized buffers (e.g., PBS pH 7.4) at 25°C.
  • Particle Size Control : Ensure consistent micronization (e.g., via jet milling) to eliminate variability in surface area .
  • Alternative Solubilization : Test co-solvents (e.g., DMSO/PEG 400) or cyclodextrin complexation for improved reproducibility .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
1H-NMR (500 MHz)δ 7.79–8.79 (AA’XX’ system, pyridine protons)
HRMS (ESI+)[M+H]+: 307.015 (Δ = 0.0002 ppm)
IRC=N stretch at 1635 cm⁻¹

Table 2. Stability Study Conditions

ConditionParametersMonitoring Interval
Thermal40°C, sealed vial0, 1, 3, 6 months
PhotolyticUV light (ICH Q1B)0, 7, 14 days
Oxidative3% H2O2, 25°C0, 24, 48 hrs

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